![molecular formula C24H29ClN2O6 B2675904 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate CAS No. 1351660-89-3](/img/structure/B2675904.png)
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate
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Description
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a specific enzyme that plays a crucial role in various physiological processes.
Scientific Research Applications
Synthesis and Structural Analysis Several studies focus on the synthesis and structural characterization of compounds structurally related to "2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate." For instance, the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and their evaluation for antimicrobial activities highlight the potential utility of these compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013). Similarly, research on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrates their significance in exploring therapeutic agents, particularly focusing on their enzymatic inhibition properties (Khalid et al., 2014).
Pharmacological Applications Compounds with structural similarities to "2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate" have been explored for various pharmacological applications. For example, the study on 4-(aminoalkoxy)benzylamines as human histamine H3 receptor antagonists reveals the potential therapeutic applications of these compounds in treating disorders related to the histamine H3 receptor (Apodaca et al., 2003). Another study describes the pharmacological characterization of a κ-opioid receptor antagonist, indicating the utility of such compounds in researching depression and addiction disorders (Grimwood et al., 2011).
Catalytic and Synthetic Applications Research on the catalytic oxidation of benzyl alcohol using TEMPO (2,2,6,6-tetramethyl piperidine-1-oxyl) in different solvents, including acetonitrile and ionic liquids, illustrates the relevance of similar compounds in organic synthesis and catalysis (Herath & Becker, 2008). These studies contribute to the development of greener and more efficient synthetic methodologies.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2.C2H2O4/c23-21-11-5-4-10-20(21)13-24-22(26)15-25-12-6-9-19(14-25)17-27-16-18-7-2-1-3-8-18;3-1(4)2(5)6/h1-5,7-8,10-11,19H,6,9,12-17H2,(H,24,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRAWNLBRAJBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NCC2=CC=CC=C2Cl)COCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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